molecular formula C11H10F3N3O2 B11851764 Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Número de catálogo: B11851764
Peso molecular: 273.21 g/mol
Clave InChI: GEJFZYMELSCLEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a substituted imidazo[1,2-a]pyridine derivative, a scaffold renowned for its pharmacological relevance. Imidazo[1,2-a]pyridines are pivotal intermediates in synthesizing bioactive agents, including cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antivirals . The target compound features an amino group at position 6 and a trifluoromethyl group at position 8, distinguishing it from related derivatives. This article provides a comparative analysis of its structural analogs, emphasizing substituent effects on physicochemical properties and applications.

Propiedades

Fórmula molecular

C11H10F3N3O2

Peso molecular

273.21 g/mol

Nombre IUPAC

ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H10F3N3O2/c1-2-19-10(18)8-5-17-4-6(15)3-7(9(17)16-8)11(12,13)14/h3-5H,2,15H2,1H3

Clave InChI

GEJFZYMELSCLEU-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)N

Origen del producto

United States

Métodos De Preparación

Starting Material: 5-(Trifluoromethyl)Pyridin-2-Amine

The most common precursor for synthesizing trifluoromethyl-substituted imidazo[1,2-a]pyridines is 5-(trifluoromethyl)pyridin-2-amine. Reaction with ethyl bromopyruvate or ethyl 3-bromo-2-oxopropanoate under reflux conditions facilitates cyclization to form the imidazo ring.

Representative Procedure
A mixture of 5-(trifluoromethyl)pyridin-2-amine (5.15 mmol) and ethyl bromopyruvate (6.18 mmol) in methanol and 1,2-dimethoxyethane (1:1 v/v) was stirred at 80°C for 14 hours. Purification via silica gel chromatography yielded ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate in 42% yield.

Key Variables

  • Solvent Systems: Methanol, ethanol, or 1,4-dioxane improve solubility of reactants.

  • Temperature: Reactions typically proceed at 80–85°C to balance rate and byproduct formation.

  • Catalysts: Sodium bicarbonate (1.5–2 eq.) neutralizes HBr generated during cyclization.

Introducing the Amino Group at Position 6

The amino group at position 6 poses synthetic challenges due to the electron-deficient nature of the imidazo[1,2-a]pyridine ring. Two primary strategies emerge from literature:

Substitution of Halogenated Intermediates

Chlorinated derivatives such as ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate could undergo nucleophilic aromatic substitution. Reaction with aqueous ammonia under high-temperature/pressure conditions might replace chlorine with an amino group, though this requires further experimental validation.

Post-Synthetic Modifications

Hydrogenation of Aromatic Rings

Reduction of the imidazo[1,2-a]pyridine ring to its tetrahydro form has been achieved using 20% palladium hydroxide on carbon under hydrogen (3 atm, 16 hours). While this generates saturated analogs, similar conditions might facilitate nitro-to-amine reductions if applicable.

Halogenation for Further Functionalization

Chlorination at position 3 using N-chlorosuccinimide in DMF (40°C, 4 hours) demonstrates the reactivity of the imidazo ring. Such halogenated intermediates could serve as substrates for cross-coupling reactions to introduce amino groups.

Challenges and Optimization Opportunities

  • Regioselectivity: Competing cyclization pathways may lead to positional isomers. 2D NMR and X-ray crystallography are essential for structural confirmation.

  • Amino Group Stability: The electron-rich amino group at position 6 may oxidize during synthesis, necessitating inert atmospheres or protective groups.

  • Scalability: Multi-step sequences (e.g., cyclization → chlorination → amination) reduce overall yield. Flow chemistry could improve efficiency.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 6-amino-8-(trifluorometil)imidazo[1,2-a]piridina-2-carboxilato de etilo puede sufrir diversas reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

    Oxidación: Agentes oxidantes sin metales.

    Reducción: Agentes reductores como el borohidruro de sodio.

    Sustitución: Nucleófilos como aminas o alcóxidos.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.

Mecanismo De Acción

El mecanismo de acción del 6-amino-8-(trifluorometil)imidazo[1,2-a]piridina-2-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en el contexto de su actividad antimicrobiana, puede inhibir enzimas clave o interrumpir los procesos celulares esenciales para la supervivencia de los microorganismos .

Comparación Con Compuestos Similares

Structural Variations and Molecular Properties

Key structural analogs differ in substituents at positions 6 and 8, impacting electronic, steric, and pharmacokinetic profiles. Below is a comparative table:

Compound Name Substituent (Position 6) Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (Target) -NH₂ -CF₃ C₁₁H₁₀F₃N₃O₂ 273.21 (calculated) Potential bioactivity via -NH₂ (H-bond donor) and -CF₃ (lipophilicity)
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -CF₃ -Cl C₁₁H₈ClF₃N₂O₂ 292.64 Intermediate in agrochemicals; commercial availability (Thermo Scientific)
Ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -Cl -CF₃ C₁₁H₈ClF₃N₂O₂ 292.64 Similarity score: 0.90 to target; halogenated analog for cross-coupling reactions
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -H -CF₃ C₁₁H₉F₃N₂O₂ 258.20 Melting point: 96–99°C; used in heterocyclic chemistry
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate -Br -F C₁₀H₈BrFN₂O₂ 287.09 Research use in fluorinated drug candidates
Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -Cl (Position 3) -CF₃ C₁₁H₈ClF₃N₂O₂ 292.64 Structural isomer with altered electronic effects

Substituent Effects on Reactivity and Bioactivity

  • Amino Group (-NH₂): The target’s amino group enhances solubility via hydrogen bonding and may improve binding affinity in biological targets (e.g., enzyme active sites) .
  • Trifluoromethyl (-CF₃): Improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Halogens (-Cl, -Br) : Serve as leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura) but reduce solubility compared to -NH₂ .

Q & A

Q. What synthetic routes are commonly used to prepare Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate?

  • Methodological Answer : A multi-step synthesis can be adapted from methods used for analogous imidazo[1,2-a]pyridine derivatives. For example:

Cyclization : Start with a substituted pyridine precursor (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) and ethyl bromopyruvate. React under basic conditions (e.g., NaOH) to form the imidazo[1,2-a]pyridine core via cycloisomerization .

Amination : Introduce the amino group at the 6-position via nucleophilic substitution or catalytic amination. Chloro intermediates (e.g., 8-chloro derivatives) can be substituted with ammonia or amines under controlled temperatures (40–80°C) in polar solvents like DMF .

Esterification : Ensure the ethyl ester group at the 2-position is retained by using ethyl acetoacetate or similar reagents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, aromatic protons in the imidazo[1,2-a]pyridine ring appear between δ 7.0–9.0 ppm, while the ethyl ester group shows a quartet near δ 4.4 ppm (CH2) and a triplet at δ 1.4 ppm (CH3) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and NH2 vibrations (~3300 cm⁻¹) .
  • HRMS : Validate molecular weight (calc. for C11H10F3N3O2: 281.07 g/mol) with high-resolution mass spectrometry .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on structurally similar compounds:
  • GHS Hazards : Potential skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at ambient temperature in airtight containers, away from oxidizing agents .

Advanced Research Questions

Q. How can structural modifications at the 6- and 8-positions influence biological activity?

  • Methodological Answer :
  • Trifluoromethyl (CF3) at 8-position : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Amino (NH2) at 6-position : Increases hydrogen-bonding potential, which may enhance target binding (e.g., enzyme active sites). Compare with chloro or bromo analogs, which exhibit lower solubility but higher electrophilicity .
  • Case Study : Replace CF3 with methyl or bromine to study activity shifts in antimicrobial assays (e.g., MIC against S. aureus) .

Q. How can contradictory data in reaction yields or purity be resolved?

  • Methodological Answer :
  • Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, solvent, catalyst). For example, cyclization in aqueous NaOH (25°C) vs. DMF (80°C) may alter byproduct formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
  • Analytical Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .

Q. What computational strategies support SAR studies for this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to targets like kinases or bacterial enzymes (e.g., using AutoDock Vina). The CF3 group may occupy hydrophobic pockets, while NH2 forms hydrogen bonds .
  • DFT Calculations : Predict electrophilic/nucleophilic sites. For example, the amino group’s electron-donating effect can be quantified using Fukui indices .

Q. How can synthesis be scaled while maintaining yield and sustainability?

  • Methodological Answer :
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to reduce toxicity .
  • Flow Reactors : Use continuous flow systems for precise temperature control during exothermic steps (e.g., amination) .
  • Catalyst Recycling : Employ immobilized palladium catalysts for halogen substitution steps to minimize metal waste .

Q. What strategies mitigate regioselectivity challenges during functionalization?

  • Methodological Answer :
  • Directing Groups : Use temporary protecting groups (e.g., Boc on NH2) to steer reactivity to the 8-position .
  • Microwave Synthesis : Enhance regioselectivity in cyclization steps by rapidly achieving high temperatures (e.g., 150°C for 10 minutes) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.